molecular formula C18H18ClIN2 B14696237 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide CAS No. 25413-37-0

6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide

Cat. No.: B14696237
CAS No.: 25413-37-0
M. Wt: 424.7 g/mol
InChI Key: AKYDETUZJRILES-UHFFFAOYSA-M
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Description

6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is a quaternary ammonium compound with a quinolinium core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide typically involves the reaction of 6-chloro-2-methylquinoline with p-(dimethylamino)benzyl chloride in the presence of a suitable base, followed by quaternization with methyl iodide. The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of quinolinium N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinolinium compounds.

Scientific Research Applications

6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(p-(dimethylamino)phenylazo)benzothiazole
  • 6-Chloro-2-(p-(dimethylamino)phenylazo)benzoxazole
  • 6-Chloro-2-(p-(dimethylamino)phenylazo)benzimidazole

Uniqueness

6-Chloro-2-(p-(dimethylamino)phenyl)-1-methylquinolinium iodide is unique due to its quinolinium core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

25413-37-0

Molecular Formula

C18H18ClIN2

Molecular Weight

424.7 g/mol

IUPAC Name

4-(6-chloro-1-methylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide

InChI

InChI=1S/C18H18ClN2.HI/c1-20(2)16-8-4-13(5-9-16)17-10-6-14-12-15(19)7-11-18(14)21(17)3;/h4-12H,1-3H3;1H/q+1;/p-1

InChI Key

AKYDETUZJRILES-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C=CC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

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